molecular formula C13H19NO3 B1428957 n-(3,4-Dimethoxybenzyl)tetrahydrofuran-3-amine CAS No. 1406115-93-2

n-(3,4-Dimethoxybenzyl)tetrahydrofuran-3-amine

Cat. No.: B1428957
CAS No.: 1406115-93-2
M. Wt: 237.29 g/mol
InChI Key: BUPLSTXCTCFLLI-UHFFFAOYSA-N
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Description

n-(3,4-Dimethoxybenzyl)tetrahydrofuran-3-amine is an organic compound with a molecular formula of C14H21NO3 This compound is characterized by the presence of a 3,4-dimethoxyphenyl group attached to an oxolan-3-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(3,4-Dimethoxybenzyl)tetrahydrofuran-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and oxolan-3-amine.

    Condensation Reaction: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with oxolan-3-amine in the presence of a suitable catalyst, such as an acid or base, to form the desired product.

    Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst to reduce any impurities and obtain the desired compound.

    Automated Synthesis: Advanced automated systems are employed to control reaction parameters and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

n-(3,4-Dimethoxybenzyl)tetrahydrofuran-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Catalysts: Acidic or basic catalysts are used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

n-(3,4-Dimethoxybenzyl)tetrahydrofuran-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-(3,4-Dimethoxybenzyl)tetrahydrofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A related compound with similar structural features but different functional groups.

    Mescaline: Another phenethylamine derivative with psychoactive properties.

    3-Methoxytyramine: A compound with structural similarities but distinct biological activities.

Uniqueness

n-(3,4-Dimethoxybenzyl)tetrahydrofuran-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

1406115-93-2

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]oxolan-3-amine

InChI

InChI=1S/C13H19NO3/c1-15-12-4-3-10(7-13(12)16-2)8-14-11-5-6-17-9-11/h3-4,7,11,14H,5-6,8-9H2,1-2H3

InChI Key

BUPLSTXCTCFLLI-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CNC2CCOC2)OC

Canonical SMILES

COC1=C(C=C(C=C1)CNC2CCOC2)OC

Origin of Product

United States

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